N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide is a chemical compound with the molecular formula C7H9N3O2S and a molecular weight of 199.23 g/mol . This compound is known for its unique structure, which includes a thiazole ring and an acetamide group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride and hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more rigorous purification steps to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted thiazole derivatives .
Scientific Research Applications
N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide include:
- N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide
- 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives
Uniqueness
N-{4-[1-(hydroxyimino)ethyl]-1,3-thiazol-2-yl}acetamide is unique due to its specific combination of a thiazole ring and an oxime group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C7H9N3O2S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
N-[4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H9N3O2S/c1-4(10-12)6-3-13-7(9-6)8-5(2)11/h3,12H,1-2H3,(H,8,9,11) |
InChI Key |
JQPXCCHSMJYNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CSC(=N1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.